![molecular formula C14H19N5O3 B12917950 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine CAS No. 918952-71-3](/img/structure/B12917950.png)
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine is a complex organic compound featuring a spiroacetal structure. This compound is notable for its unique trioxaspiro framework, which is a rare structural motif in natural products and synthetic compounds. The presence of a purine moiety further enhances its potential biological activity.
Méthodes De Préparation
The synthesis of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the stereoselective formation of the trioxaspiro framework from d-glucose . The reaction conditions often involve the use of specific catalysts and controlled temperature to ensure the desired stereochemistry. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The trioxaspiro framework can be oxidized under specific conditions to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the purine moiety, potentially altering its biological activity.
Applications De Recherche Scientifique
9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine has several scientific research applications:
Chemistry: It serves as a model compound for studying spiroacetal chemistry and stereoselective synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The purine moiety can bind to nucleic acid bases, potentially inhibiting DNA or RNA synthesis. The trioxaspiro framework may interact with enzymes, altering their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,6-Dioxaspiro[4.5]decane: Lacks the additional oxygen atom at position 9, making it less complex.
8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene: Shares the trioxaspiro framework but differs in the attached functional groups.
1-[8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl]thymine: Contains a thymine moiety instead of a purine, leading to different biological activities .
The uniqueness of 9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine lies in its combination of the trioxaspiro framework and the purine moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
918952-71-3 |
|---|---|
Formule moléculaire |
C14H19N5O3 |
Poids moléculaire |
305.33 g/mol |
Nom IUPAC |
9-(8,8-dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)purin-6-amine |
InChI |
InChI=1S/C14H19N5O3/c1-13(2)21-5-14(6-22-13)3-9(4-20-14)19-8-18-10-11(15)16-7-17-12(10)19/h7-9H,3-6H2,1-2H3,(H2,15,16,17) |
Clé InChI |
IQTIXSBPQMEZKI-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC2(CC(CO2)N3C=NC4=C(N=CN=C43)N)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
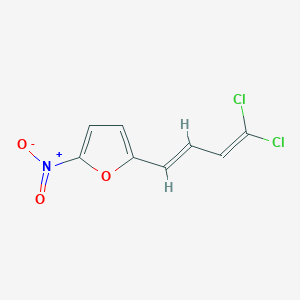

![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
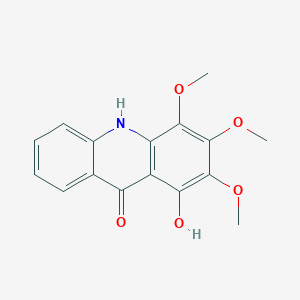
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
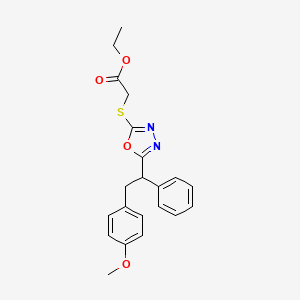
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
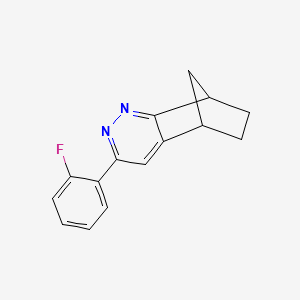
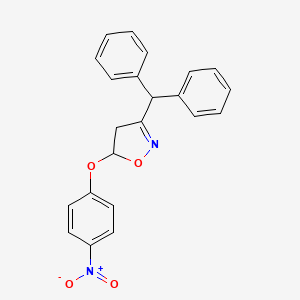
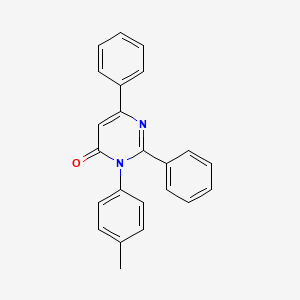

![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
